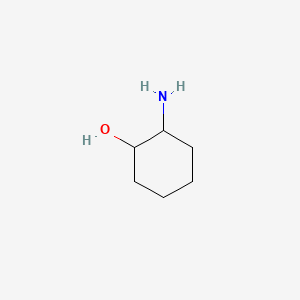

2-Aminocyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902516 | |

| Record name | NoName_3025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-15-7, 6850-38-0, 6982-39-4 | |

| Record name | Cyclohexanol, 2-amino-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Aminocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

stereoisomers and conformational analysis of 2-Aminocyclohexanol

An In-depth Technical Guide to the Stereoisomers and Conformational Analysis of 2-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry and conformational landscape of this compound. Focusing on the distinct properties of its stereoisomers, this document delves into their synthesis, separation, and detailed conformational analysis, supported by spectroscopic data and computational insights. The critical role of intramolecular hydrogen bonding in dictating the conformational preferences of the trans isomer is a central theme.

Stereoisomers of this compound

This compound possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.

-

Cis-2-Aminocyclohexanol: The amino and hydroxyl groups are on the same side of the cyclohexane (B81311) ring. It exists as a pair of enantiomers: (1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol.

-

Trans-2-Aminocyclohexanol: The amino and hydroxyl groups are on opposite sides of the cyclohexane ring. It also exists as a pair of enantiomers: (1R,2R)-2-aminocyclohexanol and (1S,2S)-2-aminocyclohexanol.

The distinct spatial arrangement of the functional groups in the cis and trans isomers leads to significant differences in their physical, chemical, and biological properties.

Stereoisomeric relationships of this compound.

Synthesis and Separation of Stereoisomers

The synthesis of this compound isomers can be achieved through various routes, often yielding a mixture of diastereomers that require subsequent separation.

Synthesis Protocols

Synthesis of trans-2-Aminocyclohexanol: A common method involves the aminolysis of cyclohexene (B86901) oxide.

-

Protocol:

-

A mixture of cyclohexene oxide, benzylamine, and a small amount of water is heated under reflux for several hours.

-

After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ether).

-

The organic extract is dried and the solvent evaporated to yield trans-2-(benzylamino)cyclohexanol.

-

The benzyl (B1604629) group is removed by catalytic hydrogenation (e.g., using palladium on carbon) to afford trans-2-aminocyclohexanol.[1]

-

Synthesis of cis-2-Aminocyclohexanol: The cis isomer can be prepared from the trans isomer through an inversion of configuration.

-

Protocol:

-

The amino group of trans-2-aminocyclohexanol is first protected, for example, by forming an N-p-nitrobenzoyl derivative.

-

This derivative is treated with thionyl chloride to form an intermediate oxazoline (B21484).

-

Acid hydrolysis of the oxazoline derivative cleaves the ring and inverts the stereochemistry at one of the carbon centers, yielding cis-2-aminocyclohexanol.[1]

-

Separation of Stereoisomers

Separation of the cis and trans diastereomers can be accomplished using standard laboratory techniques.

-

Fractional Crystallization: The different solubilities of the diastereomeric salts (e.g., hydrochlorides or N-tosyl derivatives) can be exploited for separation through fractional crystallization.[2]

-

Column Chromatography: Silica gel column chromatography is an effective method for separating the cis and trans isomers, often with a hexane/ethyl acetate (B1210297) or dichloromethane/methanol eluent system.[3]

Conformational Analysis

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. The relative stability of the different chair conformers is determined by the axial or equatorial positions of the amino and hydroxyl groups.

Conformational Analysis of cis-2-Aminocyclohexanol

For cis-2-aminocyclohexanol, one substituent must be in an axial (a) position while the other is in an equatorial (e) position. This leads to a conformational equilibrium between two chair forms: (axial-amino, equatorial-hydroxyl) and (equatorial-amino, axial-hydroxyl).

The diequatorial-like arrangement is generally favored to minimize 1,3-diaxial interactions. The equilibrium will lie towards the conformer where the bulkier group occupies the equatorial position. Given the similar A-values (a measure of steric bulk) of -NH₂ and -OH groups, both conformers can be significantly populated at room temperature.

References

The Genesis of a Chiral Building Block: An In-depth Technical Guide to the Early Studies and Discovery of 2-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies surrounding the synthesis and characterization of 2-aminocyclohexanol, a pivotal chiral building block in organic synthesis and drug development. While the precise moment of its first discovery remains historically nuanced, early research efforts laid the critical groundwork for understanding its stereochemistry and synthetic pathways, which continue to be refined and utilized today. This document provides a comprehensive overview of the early synthetic methodologies, experimental protocols, and the fundamental stereochemical principles that defined the initial understanding of this important compound.

Early Synthetic Approaches: The Aminolysis of Cyclohexene (B86901) Oxide

One of the most fundamental and enduring methods for the preparation of this compound is the aminolysis of cyclohexene oxide. This reaction, typically carried out with aqueous ammonia (B1221849), serves as a classic example of nucleophilic epoxide ring-opening and provides access to a mixture of the cis and trans stereoisomers.

The reaction proceeds via a nucleophilic attack of the ammonia molecule on one of the electrophilic carbon atoms of the epoxide ring. Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, leading to the formation of the trans product as the major isomer due to backside attack. However, the formation of the cis isomer can also occur, and the ratio of products can be influenced by reaction conditions.

Reaction Pathway for the Synthesis of this compound

Experimental Protocols for the Synthesis of Racemic trans-2-Aminocyclohexanol

The following protocol is a representative example of the methodologies employed in early syntheses for the preparation of racemic trans-2-aminocyclohexanol.

Materials:

-

Cyclohexene oxide

-

28% Aqueous ammonia solution

-

Autoclave equipped with a stirrer

Procedure:

-

To a 1 L autoclave equipped with a stirrer, add 98.1 g (1 mol) of cyclohexene oxide and 608.2 g (10 mol) of a 28% aqueous ammonia solution.

-

The mixture is stirred at 60-65°C for 4 hours.

-

After cooling to room temperature, any precipitated crystal of 2-(2-hydroxycyclohexyl)aminocyclohexanol (a secondary amine byproduct) is removed by filtration.

-

The ammonia is concentrated under normal pressure.

-

The reaction liquid is then concentrated to approximately 100 g under reduced pressure.

-

290 g of toluene is added to the concentrate, and the mixture is concentrated again to aid in the removal of water.

-

The precipitated crude product is collected by filtration and dried under reduced pressure to yield racemic trans-2-aminocyclohexanol.

Typical Yield:

-

Following a similar procedure, a yield of 75.3 g (64.0%) of racemic trans-2-aminocyclohexanol has been reported.

Quantitative Data from Early Studies

The physical properties of the cis and trans isomers of this compound were crucial for their characterization and separation in early studies. The distinct melting and boiling points of the two isomers allowed for their isolation and purification.

| Property | trans-2-Aminocyclohexanol | cis-2-Aminocyclohexanol |

| Melting Point (°C) | 68-70 | 73-75 |

| Boiling Point (°C) | 105-110 (at 12 mmHg) | 112-115 (at 12 mmHg) |

| Appearance | Crystalline solid | Crystalline solid |

Stereochemical Considerations

A significant focus of the early research on this compound was the elucidation of the stereochemical relationship between the amino and hydroxyl groups on the cyclohexane (B81311) ring. The cis and trans diastereomers exhibit different conformational preferences, which in turn affect their physical and chemical properties.

The trans isomer can exist in two chair conformations: one with the amino and hydroxyl groups in a diequatorial orientation (more stable) and one with them in a diaxial orientation (less stable). The diequatorial conformation is favored as it minimizes steric interactions.

The cis isomer also exists in two chair conformations, both of which have one axial and one equatorial substituent. These two conformations are of similar energy and readily interconvert.

Conformational Isomers of this compound

Early Applications and Significance

While detailed early pharmacological studies on this compound itself are not extensively documented in readily available literature, its importance as a synthetic intermediate was recognized early on. The presence of two functional groups, an amine and an alcohol, with defined stereochemistry, made it a valuable precursor for the synthesis of more complex molecules. Its derivatives have been explored for various applications, including as ligands in asymmetric catalysis and as components of biologically active compounds. The foundational work on its synthesis and stereochemical characterization paved the way for its use in the development of pharmaceuticals and other fine chemicals.

A Technical Guide to 2-Aminocyclohexanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

2-Aminocyclohexanol is a pivotal structural motif and a versatile building block in the landscape of modern organic synthesis. Its stereoisomers, particularly the enantiomerically pure forms, are highly valued as chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates in the synthesis of complex natural products and pharmaceuticals.[1][2] The presence of vicinal amino and hydroxyl functional groups on a conformationally well-defined cyclohexane (B81311) ring allows for the formation of rigid chelating structures, which is fundamental to its efficacy in inducing stereoselectivity.[] This guide provides an in-depth review of the synthesis and application of this compound, focusing on methodologies, quantitative data, and experimental protocols relevant to the research and drug development sectors.

Synthesis of this compound

The preparation of this compound can be broadly categorized into the synthesis of racemic mixtures and the more synthetically valuable stereoselective syntheses, which provide access to specific diastereomers and enantiomers.

Racemic Synthesis: Ring-Opening of Cyclohexene (B86901) Oxide

The most direct and common method for synthesizing racemic trans-2-aminocyclohexanol is the aminolysis of cyclohexene oxide.[4] This reaction involves the nucleophilic ring-opening of the epoxide with ammonia, typically in an aqueous solution or in an alcohol.[1][5] The reaction proceeds via an SN2 mechanism, resulting exclusively in the trans product due to the backside attack of the nucleophile.[4]

Caption: Synthesis of racemic trans-2-aminocyclohexanol via aminolysis.

Stereoselective Syntheses

Accessing enantiomerically pure this compound is critical for its application in asymmetric synthesis. This is primarily achieved through two strategies: resolution of racemic mixtures and asymmetric synthesis from achiral starting materials.

1. Resolution of Racemic trans-2-Aminocyclohexanol

A robust and efficient method for obtaining both enantiomers of trans-2-aminocyclohexanol with high enantiopurity is through classical chemical resolution. This involves the diastereoselective crystallization of salts formed between the racemic amine and a chiral resolving agent. Mandelic acid is a particularly effective resolving agent for N-protected derivatives of this compound.[6][7] A sequential resolution using first (R)-mandelic acid and then (S)-mandelic acid allows for the separation of both enantiomers in high yield and with excellent enantiomeric excess (>99% ee).[6]

Caption: Resolution of racemic trans-2-aminocyclohexanol derivative.

2. Asymmetric Synthesis

Modern catalytic methods allow for the direct synthesis of enantioenriched this compound derivatives from achiral precursors, bypassing the need for resolution.

-

(salen)Co-Catalyzed Carbamate (B1207046) Addition to Epoxides: A highly effective method involves the enantioselective addition of a carbamate nucleophile to meso-epoxides like cyclohexene oxide, catalyzed by a chiral (salen)Co complex.[8] This transformation can produce protected trans-1,2-amino alcohols in high yields and excellent enantiomeric excess. The resulting oxazolidinone product can then be hydrolyzed to afford the desired amino alcohol.[8]

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of α-amino ketones, catalyzed by chiral ruthenium-phosphine complexes, can yield highly enantioselective this compound.[1]

-

Enzymatic Hydrolysis: Biocatalytic methods, such as the enzymatic hydrolysis of cyclohexene oxide using epoxide hydrolases, can produce enantiopure (R,R)-cyclohexane-trans-1,2-diol.[9][10] This diol can then be converted into the corresponding amino alcohol through further chemical transformations.

Quantitative Data for Synthesis

The following table summarizes the quantitative outcomes for key synthetic methodologies.

| Method | Starting Material | Product Stereochemistry | Catalyst/Reagent | Yield (%) | ee (%) / dr | Reference |

| Aminolysis | Cyclohexene Oxide | rac-trans | Aqueous Ammonia | 90 | N/A | [1] |

| Chiral Resolution | rac-trans-Amine | (1R,2R) and (1S,2S) | (R)- & (S)-Mandelic Acid | High | >99 ee | [6] |

| (salen)Co-Catalyzed Addition | Cyclohexene Oxide | trans | Oligomeric (salen)Co-OTf | 91 | 95 ee | [8] |

| Asymmetric Hydrogenation | α-Amino Ketone | cis or trans | Ru-Biphenyl Phosphine | High | High ee | [1] |

| Enzymatic Hydrolysis (of epoxide) | Cyclohexene Oxide | (R,R)-diol precursor | Microsomal Epoxide Hydrolase | - | 94 ee | [9] |

Applications in Organic Synthesis

The utility of enantiopure this compound stems from its role as a chiral auxiliary, a precursor to chiral ligands, and a structural component in bioactive molecules.

Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction.[11][12] this compound is readily converted into oxazolidinone derivatives, which are powerful chiral auxiliaries, particularly in asymmetric alkylation and aldol (B89426) reactions.[13][14] The N-acylated oxazolidinone forms a rigid chelated enolate with a Lewis acid (e.g., TiCl4) or base (e.g., LDA), where one face of the enolate is effectively shielded by the cyclohexane ring. This steric hindrance directs the approach of an electrophile to the opposite face, leading to high diastereoselectivity.[15] The auxiliary can be subsequently removed under mild conditions to reveal the chiral product.[14]

Caption: Use of a this compound auxiliary in asymmetric alkylation.

Chiral Ligand

Derivatives of this compound are excellent ligands for asymmetric metal catalysis. The vicinal amino alcohol moiety can coordinate to a metal center, creating a well-defined, chiral environment. These ligands have been successfully applied in reactions such as the asymmetric transfer hydrogenation of ketones and the addition of organozinc reagents to aldehydes, affording products with high enantioselectivity.[6]

Pharmaceutical Building Block

The this compound scaffold is present in numerous biologically active molecules and pharmaceuticals.[1][2] Its rigid structure and defined stereochemistry are often crucial for specific interactions with biological targets like enzymes and receptors. Therefore, efficient synthetic access to its stereoisomers is of significant interest to the drug development industry.[2][16]

Experimental Protocols

Protocol 1: Synthesis of rac-trans-2-Aminocyclohexanol[1]

-

To a 500 mL three-necked flask equipped with a stirrer and condenser, add 214.3 g of aqueous ammonia.

-

Heat the solution in a water bath to an internal temperature of approximately 50°C.

-

While stirring, slowly add 50.0 g of 1,2-epoxycyclohexane (cyclohexene oxide) to the reaction flask.

-

After the addition is complete, maintain the reaction mixture at a constant temperature of 50°C for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature. The crude product can be isolated by evaporation of the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain trans-2-aminocyclohexanol. (Reported Yield: 90%).

Protocol 2: Enantioselective Synthesis of Protected trans-2-Aminocyclohexanol[8]

This protocol is a representative example based on the catalytic enantioselective addition of a carbamate to an epoxide.

-

In a glovebox, add the oligomeric (salen)Co-OTf catalyst (0.5-1 mol%) to an oven-dried reaction vessel.

-

Add phenyl carbamate (1.0 equivalent) and dissolve in a minimal amount of an appropriate solvent (e.g., toluene).

-

Add cyclohexene oxide (1.2 equivalents) to the solution.

-

Seal the vessel and heat the reaction mixture at 50°C for 24-48 hours, monitoring by TLC or GC for the consumption of the starting material.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The product is a trans-4,5-disubstituted oxazolidinone.

-

To obtain the free amino alcohol, subject the crude oxazolidinone to basic hydrolysis (e.g., using NaOH or LiOH in an aqueous/alcoholic solvent system).

-

After hydrolysis, perform an aqueous workup and extract the product with an organic solvent.

-

The enantioenriched trans-2-aminocyclohexanol can be further purified by crystallization, often as its hydrochloride salt, to achieve >99% ee. (Reported Yield of oxazolidinone: 91%; Reported ee: 95%).

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 4. rroij.com [rroij.com]

- 5. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolution of racemic this compound derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. 手性助劑 [sigmaaldrich.com]

- 13. [Synthetic 2-amino alcohol derivatives as chiral auxiliaries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 16. Page loading... [guidechem.com]

The Diverse Biological Activities of 2-Aminocyclohexanol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminocyclohexanol scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The presence of both an amino and a hydroxyl group on a cyclohexane (B81311) ring provides a unique three-dimensional arrangement that allows for diverse chemical modifications and specific interactions with biological targets.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their potential as therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available precursors and involves stereoselective methods to obtain the desired cis or trans isomers. A common strategy involves the resolution of racemic mixtures to yield enantiomerically pure compounds, which is crucial for studying their specific interactions with biological targets.[2]

General Synthetic Protocol: Resolution of Racemic this compound Derivatives

A preparatively straightforward and efficient method for resolving racemic this compound derivatives involves the use of chiral mandelic acid. This protocol allows for the separation of both enantiomers with high enantiomeric excess.

Materials:

-

Racemic this compound derivative

-

(R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid

-

Diethyl ether

-

Sodium hydroxide (B78521) solution (1 M)

-

Dichloromethane

Procedure:

-

Dissolve the racemic this compound derivative in methanol.

-

Add a solution of (R)-(-)-mandelic acid in methanol to the mixture.

-

Allow the diastereomeric salt to crystallize. The salt of one enantiomer will preferentially crystallize.

-

Filter the crystals and wash with cold diethyl ether.

-

To recover the free amino alcohol, treat the diastereomeric salt with a 1 M sodium hydroxide solution.

-

Extract the free amino alcohol with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound derivative.

-

The other enantiomer can be recovered from the mother liquor by a similar process using (S)-(+)-mandelic acid.[2]

A visual representation of a general synthetic workflow is provided below.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antiparasitic, anticancer, and antifungal properties.

Antiparasitic Activity

Several studies have highlighted the potent leishmanicidal and trypanocidal activities of this compound derivatives. These compounds are considered promising candidates for the development of new treatments for leishmaniasis and Chagas disease, particularly due to their efficacy against the causative parasites, Leishmania spp. and Trypanosoma cruzi, respectively.[1][3][4]

Quantitative Data:

| Compound | Target Organism | IC50 (µM) | Reference |

| Sphingosine-related cycloanalogues | Leishmania spp. | in the µM or lower range | [1] |

| Sphingosine-related cycloanalogues | Trypanosoma cruzi | in the µM or lower range | [1] |

| Compound 5 (an aminoalcohol derivative) | Trypanosoma cruzi amastigotes (CL-B5 strain) | 0.6 | [3] |

Experimental Protocol: In Vitro Assay for Leishmanicidal and Trypanocidal Activity

This protocol outlines a general method for assessing the in vitro activity of this compound derivatives against Leishmania and Trypanosoma parasites.

Materials:

-

Leishmania spp. promastigotes or Trypanosoma cruzi epimastigotes

-

Appropriate culture medium (e.g., RPMI-1640 for Leishmania, LIT for T. cruzi)

-

Fetal bovine serum (FBS)

-

96-well microtiter plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Reference drugs (e.g., Pentamidine, Benznidazole)

-

Resazurin (B115843) solution or other viability indicator

-

Plate reader

Procedure:

-

Culture the parasites in their respective media until they reach the logarithmic growth phase.

-

Harvest the parasites by centrifugation and resuspend them in fresh medium to a final concentration of 1 x 10^6 parasites/mL.

-

Prepare serial dilutions of the test compounds and reference drugs in the culture medium in a 96-well plate.

-

Add the parasite suspension to each well.

-

Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO used (solvent control).

-

Incubate the plates at the appropriate temperature (e.g., 26°C for promastigotes/epimastigotes) for 72 hours.

-

After incubation, add a viability indicator such as resazurin to each well and incubate for another 4-24 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the compound concentration.[1][3]

The logical flow of this experimental protocol is depicted in the following diagram.

Anticancer Activity

Derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines. Some of these compounds have shown promising anticancer activity, inducing cell death through mechanisms such as apoptosis.

Quantitative Data:

| Compound | Cell Line | IC50 (µM) | Reference |

| Piperidinyl-diethylstilbestrol | MCF-7 (Breast Cancer) | 19.7 ± 0.95 | [5] |

| Pyrrolidinyl-diethylstilbestrol | MCF-7 (Breast Cancer) | 17.6 ± 0.4 | [5] |

| α-AAA-A | HL-60 (Leukemia) | 1.61 ± 0.11 | [6] |

| α-AAA-A | K562 (Leukemia) | 3.01 ± 0.14 | [6] |

| α-AAA-B | HL-60 (Leukemia) | 3.12 ± 0.15 | [6] |

| α-AAA-B | K562 (Leukemia) | 6.21 ± 0.17 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Aspirate the medium containing MTT and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5][7]

A diagram illustrating the principle of the MTT assay is shown below.

Some 2-aminothiazole (B372263) derivatives, which share structural similarities with certain this compound derivatives, have been shown to induce apoptosis in cancer cells. The proposed mechanism involves the modulation of key proteins in the apoptotic pathway.[8] While specific signaling pathways for this compound derivatives are not yet fully elucidated, the induction of apoptosis is a likely mechanism of their anticancer activity.

A generalized view of the intrinsic apoptosis pathway that could be triggered by these compounds is presented below.

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. Some derivatives of this compound have shown promising antifungal activity, particularly against pathogenic yeasts like Candida albicans.

Quantitative Data:

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 1 (2-aminobenzoic acid derivative) | Candida albicans | 70 | [9] |

| Compound 2 (2-aminobenzoic acid derivative) | Candida albicans | 70 | [9] |

| Aminocandin | Candida spp. | 0.03 - 4.0 | [10] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Appropriate broth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Reference antifungal drug (e.g., Fluconazole)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the fungal strain in the broth medium.

-

Prepare two-fold serial dilutions of the test compounds and the reference drug in the 96-well plate.

-

Add the fungal inoculum to each well.

-

Include a growth control well (fungus and medium only) and a sterility control well (medium only).

-

Incubate the plate at 35-37°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.[9][10][11]

A primary target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. While the exact mechanism for this compound derivatives is still under investigation, it is plausible that they may interfere with one of the enzymes in this pathway.[12][13][14][15]

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, highlighting potential targets for antifungal agents.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for stereoselective modifications make them attractive scaffolds for the development of novel therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action, particularly the specific signaling pathways they modulate, and to optimize their structure for enhanced potency and selectivity. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery to advance the exploration of this important class of molecules.

References

- 1. Leishmanicidal and trypanocidal activities of this compound and 1,2-cyclohexanediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resolution of racemic this compound derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.umsa.bo [pure.umsa.bo]

- 5. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 9. mdpi.com [mdpi.com]

- 10. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

physical and chemical properties of 2-Aminocyclohexanol

An In-depth Technical Guide to 2-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It includes detailed experimental protocols, safety information, and key chemical reactions, serving as a vital resource for professionals in research and development.

Core Physical and Chemical Properties

This compound (C₆H₁₃NO) is a cyclic organic compound featuring a cyclohexane (B81311) ring substituted with both an amino (-NH₂) and a hydroxyl (-OH) group.[1] It exists as cis and trans stereoisomers. Its appearance can range from a colorless to pale yellow liquid to a white or light orange crystalline powder, depending on the specific isomer and its purity.[1][2][3][4][5] It is a versatile building block in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1][4]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound. Note that values can differ based on the isomeric form (cis-, trans-, or a mixture).

| Property | Value | Notes | Citations |

| Molecular Formula | C₆H₁₃NO | - | [1][2][3][6][7] |

| Molecular Weight | 115.17 g/mol | Also reported as 115.18 g/mol . | [1][2][3][6][7] |

| Melting Point | 65 - 73 °C | For isomer mixtures. The hydrochloride salt of the trans-isomer melts significantly higher (168-179 °C). | [1][2][3][6][8] |

| Boiling Point | 201 - 212 °C | At 760 mmHg. | [1][2][3][4][6][9] |

| Density | 1.037 g/cm³ | At standard conditions. | [1][3][4][6] |

| Flash Point | 75 - 75.4 °C | Closed cup. | [1][3][4][6][9] |

| Solubility | Soluble | Soluble in water, methanol, and various other organic solvents. | [1][2][4] |

| pKa | 14.94 ± 0.40 | Predicted value. | [2][4] |

| Refractive Index | 1.502 | - | [1][3][4] |

| Vapor Pressure | 0.0773 mmHg | At 25 °C. | [1][4] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from epoxycyclohexane. Furthermore, resolution protocols are critical for obtaining enantiomerically pure forms for asymmetric synthesis.

Experimental Protocol: Synthesis from 1,2-Epoxycyclohexane

This method describes the synthesis of this compound via the aminolysis of an epoxide.

Materials:

-

1,2-Epoxycyclohexane

-

Ammonia (B1221849) water (aqueous ammonia solution)

-

500 mL three-necked flask

-

Water bath

-

Stirring apparatus

Procedure:

-

Add 214.3 g of ammonia water to the 500 mL three-necked flask.

-

Begin stirring and heat the flask using a water bath until the internal temperature reaches approximately 50°C.

-

Slowly add 50.0 g of 1,2-epoxycyclohexane dropwise into the reaction flask.

-

After the addition is complete, maintain the reaction mixture at a constant temperature of 50°C for 12 hours.

-

Upon completion, process the crude product.

-

Purify the final product by recrystallization to obtain this compound.

This procedure typically results in a yield of approximately 90%.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Resolution of Racemic this compound

Enantiomerically pure this compound derivatives are crucial as chiral ligands and auxiliaries. A highly efficient resolution can be achieved using chiral mandelic acid.

Procedure Overview:

-

A racemic mixture of a this compound derivative (e.g., trans-2-(N-benzyl)amino-1-cyclohexanol) is treated with one enantiomer of mandelic acid (e.g., (R)-mandelic acid).

-

This forms diastereomeric salts, one of which preferentially crystallizes from the solution.

-

The crystallized salt is isolated, yielding one enantiomer of the amino alcohol with high enantiomeric excess (>99% ee).

-

The process is repeated on the mother liquor using the opposite enantiomer of mandelic acid (e.g., (S)-mandelic acid) to isolate the other amino alcohol enantiomer.

-

A simple aqueous workup allows for the recovery of the pure amino alcohol and the mandelic acid resolving agent.[10]

Caption: Logical workflow for resolving racemic this compound.

Chemical Reactivity and Applications

The bifunctional nature of this compound, possessing both an amine and an alcohol, makes it a valuable intermediate.

Reaction with Nitrous Acid: Pinacol Rearrangement

When cis-2-Aminocyclohexanol is treated with nitrous acid (HNO₂), it undergoes a deamination followed by a pinacol-type rearrangement. This reaction yields a mixture of cyclohexanone (B45756) and cyclopentyl methanal.[11] This rearrangement is a characteristic reaction for 1,2-amino alcohols.

Caption: Pinacol rearrangement of cis-2-aminocyclohexanol.

Applications in Synthesis

This compound and its derivatives are pivotal in the synthesis of various high-value molecules:

-

Pharmaceuticals: It is a key intermediate for synthesizing drugs such as the antiarrhythmic agent vernakalant (B1244702) and various spleen tyrosine kinase (Syk) inhibitors.[2]

-

Chiral Ligands: Enantiopure aminocyclohexanols are used to create ligands for asymmetric catalysis, including asymmetric phenyl transfer reactions and transfer hydrogenations, achieving high enantioselectivity (up to 96% ee).[10]

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectral data are well-documented and available in various databases for structural confirmation.[7][12][13][14]

-

Mass Spectrometry (MS): GC-MS analysis shows a characteristic fragmentation pattern. The most abundant peak (base peak) is typically observed at an m/z of 56.[7]

-

Infrared (IR) Spectroscopy: FTIR spectra are available and show characteristic peaks for O-H, N-H, and C-H stretching and bending vibrations, confirming the presence of the hydroxyl and amino functional groups.[7][15]

Safety and Handling

This compound and its salts are classified as hazardous materials. Proper safety precautions are mandatory.

-

Hazards: The compound is corrosive and can cause severe skin burns and serious eye damage.[7][16] It may also cause respiratory irritation.[17][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN166).[17][18]

-

Handling: Use in a well-ventilated area. Avoid breathing dust or vapors. Do not get in eyes, on skin, or on clothing.[17][18]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere, as the compound can be hygroscopic.[1][18][19]

Always consult the specific Safety Data Sheet (SDS) for the particular isomer and form of this compound being used before handling.[16][17][18][20]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 6850-38-0 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C6H13NO | CID 23286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trans-2-Aminocyclohexanol hydrochloride, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. chembk.com [chembk.com]

- 10. Resolution of racemic this compound derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brainly.in [brainly.in]

- 12. This compound(6850-38-0) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. Cyclohexanol, 2-amino-,(1S,2S)- MSDS CasNo.74111-21-0 [m.lookchem.com]

- 20. fishersci.fi [fishersci.fi]

2-Aminocyclohexanol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminocyclohexanol, a pivotal chiral building block in organic synthesis and pharmaceutical development. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role in biological pathways, offering valuable insights for professionals in research and drug discovery.

Chemical Identity and Molecular Structure

This compound is a cyclic organic compound featuring both an amino and a hydroxyl functional group on a cyclohexane (B81311) ring. Its chemical structure allows for the existence of several stereoisomers, each with unique properties and applications. The general molecular formula for this compound is C₆H₁₃NO .

The different isomers and their corresponding Chemical Abstracts Service (CAS) numbers are crucial for specific applications, particularly in asymmetric synthesis where stereochemistry is critical.

| Compound Name | Isomerism | CAS Number | Molecular Formula |

| This compound | Mixture of cis and trans isomers | 6850-38-0 | C₆H₁₃NO |

| cis-2-Aminocyclohexanol | cis isomer | 931-15-7 | C₆H₁₃NO |

| (1R,2S)-2-Aminocyclohexanol | cis isomer | 931-15-7 | C₆H₁₃NO |

| (1S,2R)-2-Aminocyclohexanol | cis isomer | 108267-20-5 | C₆H₁₃NO |

| trans-2-Aminocyclohexanol | trans isomer | 6982-39-4 | C₆H₁₃NO |

| (1R,2R)-2-Aminocyclohexanol | trans isomer | 931-16-8 | C₆H₁₃NO |

| trans-2-Aminocyclohexanol hydrochloride | trans isomer, hydrochloride salt | 5456-63-3 | C₆H₁₄ClNO |

| (1R,2R)-trans-2-Aminocyclohexanol hydrochloride | trans isomer, hydrochloride salt | 13374-31-7 | C₆H₁₄ClNO |

Physicochemical Properties

The physical and chemical properties of this compound can vary depending on its isomeric form. The data presented below is a compilation for different isomers.

| Property | Value | Isomer/Notes |

| Molecular Weight | 115.17 g/mol | For the free base |

| 151.63 g/mol | For the hydrochloride salt | |

| Appearance | White to light orange/yellow powder or crystal[1] | General |

| Melting Point | 72-73 °C[2] | cis-isomer |

| 172-175 °C[3] | trans-hydrochloride salt | |

| Boiling Point | 201 °C[2] | General |

| Flash Point | 75 °C[2] | General |

| Density | 1.037 g/cm³[2] | General |

| Solubility | Soluble in water and various organic solvents[2] | General |

| pKa | 14.94 ± 0.40 (Predicted)[4][5] | General |

Experimental Protocols

Detailed methodologies for the synthesis and resolution of this compound are critical for its application in research and development.

This protocol describes the synthesis of racemic trans-2-aminocyclohexanol from cyclohexene (B86901) oxide.[6]

Materials:

-

Cyclohexene oxide (98.1 g, 1 mol)

-

28% aqueous ammonia (B1221849) solution (608.2 g, 10 mol)

-

1 L-volume autoclave equipped with a stirrer

-

Filtration apparatus

Procedure:

-

Charge the 1 L autoclave with cyclohexene oxide and the aqueous ammonia solution.

-

Stir the mixture at a temperature of 60 to 65°C for 4 hours.

-

After the reaction period, cool the mixture to room temperature.

-

A crystalline precipitate, 2-(2-hydroxycyclohexyl)aminocyclohexanol, will form. Remove this by-product by filtration.

-

The filtrate contains the desired product. Remove the excess ammonia from the filtrate.

-

Further processing and purification, such as recrystallization, can be performed to obtain pure trans-2-aminocyclohexanol.

This method details the synthesis of this compound by the ring-opening of 1,2-epoxycyclohexane with ammonia.[1][7]

Materials:

-

1,2-Epoxycyclohexane (50.0 g)

-

Ammonia water (214.3 g)

-

500 mL three-necked flask

-

Water bath

-

Stirring apparatus

Procedure:

-

Add the ammonia water to the 500 mL three-necked flask.

-

Begin stirring and heat the flask in a water bath until the internal temperature reaches approximately 50°C.

-

Slowly add the 1,2-epoxycyclohexane dropwise into the reaction flask.

-

After the addition is complete, maintain the reaction at a constant temperature for 12 hours.

-

Upon completion, process the crude product.

-

Purify the crude product by recrystallization to obtain this compound. This method has been reported to yield a product with 90% purity.[7]

This protocol outlines an efficient method for the resolution of racemic this compound derivatives using chiral mandelic acid to yield both enantiomers with high enantiomeric excess.[8]

Materials:

-

Racemic trans-2-(N-benzyl)amino-1-cyclohexanol

-

(R)-Mandelic acid

-

(S)-Mandelic acid

-

Appropriate solvents for crystallization and washing

-

Hydrogenation apparatus (for debenzylation)

Procedure:

-

Diastereomeric Salt Formation (R): React the racemic trans-2-(N-benzyl)amino-1-cyclohexanol with (R)-mandelic acid to form diastereomeric salts.

-

Crystallization and Separation: Selectively crystallize one diastereomer. The differing solubilities of the diastereomeric salts allow for their separation by filtration.

-

Liberation of Enantiomer 1: Treat the isolated diastereomeric salt with a base to liberate the enantiomerically enriched amino alcohol and recover the (R)-mandelic acid.

-

Diastereomeric Salt Formation (S): Use the mother liquor from the first crystallization, which is now enriched in the other enantiomer, and react it with (S)-mandelic acid.

-

Crystallization and Separation: Isolate the second diastereomeric salt by crystallization.

-

Liberation of Enantiomer 2: Treat the second salt with a base to obtain the other enantiomer of the amino alcohol and recover the (S)-mandelic acid.

-

Debenzylation: Remove the N-benzyl protecting group from the separated enantiopure amino alcohols via hydrogenation to yield the final enantiopure trans-2-aminocyclohexanol.

Applications and Biological Significance

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] They are widely used as chiral auxiliaries and building blocks in asymmetric synthesis.[7]

The structural motif of this compound is present in many bioactive molecules and approved drugs.[7] Its derivatives have been investigated for potential therapeutic applications.

-

Neurodegenerative Diseases: Derivatives of cis-2-aminocyclohexanol have been explored for their potential to modulate neurotransmitter activity, which could be beneficial in treating conditions like Alzheimer's and Parkinson's disease.[9]

-

Enzyme Inhibition: Certain derivatives of (1R,2S)-2-aminocyclohexanol have been shown to influence pathways regulated by the tyrosine-protein kinase SYK, which is involved in immune response signaling.[9] This suggests potential applications in inflammatory diseases and other conditions where SYK plays a role.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

Figure 1: General workflow for the synthesis of racemic trans-2-aminocyclohexanol.

Figure 2: Logical workflow for the chiral resolution of this compound derivatives.

Figure 3: Potential signaling pathway modulation by this compound derivatives.

References

- 1. This compound | 6850-38-0 [chemicalbook.com]

- 2. Cas 931-15-7,2-AMINO-CYCLOHEXANOL | lookchem [lookchem.com]

- 3. This compound [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Resolution of racemic this compound derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

An In-depth Technical Guide to the Fundamental Reactions of 2-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminocyclohexanol is a versatile bifunctional molecule incorporating both an amino and a hydroxyl group on a cyclohexane (B81311) scaffold. Its cis and trans diastereomers, particularly in their enantiomerically pure forms, serve as crucial building blocks and chiral auxiliaries in organic synthesis. This technical guide provides a comprehensive overview of the core reactions involving this compound, including its synthesis, resolution, and key transformations such as acylation, oxidation, and rearrangement. Furthermore, it delves into its significant applications as a precursor to chiral ligands for asymmetric catalysis, a cornerstone in modern drug development and fine chemical synthesis. This document aims to be a valuable resource by presenting detailed experimental protocols, quantitative data in structured tables, and visual diagrams of reaction pathways and workflows.

Synthesis and Stereochemistry of this compound

The most prevalent method for synthesizing this compound is the aminolysis of 1,2-epoxycyclohexane. This reaction typically yields the trans isomer as the major product due to the backside attack of the amine nucleophile on the epoxide ring.

Synthesis of trans-2-Aminocyclohexanol

A common and efficient laboratory-scale synthesis involves the reaction of 1,2-epoxycyclohexane with aqueous ammonia (B1221849) at elevated temperatures.

Experimental Protocol:

In a 500 mL three-necked flask equipped with a stirrer, 214.3 g of aqueous ammonia is added. The solution is heated to approximately 50°C with stirring. To this, 50.0 g of 1,2-epoxycyclohexane is slowly added dropwise. After the addition is complete, the reaction mixture is maintained at a constant temperature for 12 hours. Upon completion, the crude product is processed and purified by recrystallization to yield trans-2-aminocyclohexanol.[1]

Quantitative Data:

| Reactants | Conditions | Product | Yield | Reference |

| 1,2-Epoxycyclohexane, Aqueous Ammonia | 50°C, 12 hours | trans-2-Aminocyclohexanol | 90% | [1] |

Stereoisomers of this compound

This compound exists as two diastereomers: cis and trans. Each of these diastereomers is chiral and can be resolved into a pair of enantiomers ((1R,2S)/(1S,2R) for cis and (1R,2R)/(1S,2S) for trans). The stereochemistry of the molecule is crucial for its application in asymmetric synthesis.

Resolution of Racemic this compound

The separation of racemic mixtures of this compound into its pure enantiomers is paramount for its use in chiral applications. A highly effective method involves diastereomeric salt formation with a chiral resolving agent, such as mandelic acid.

Experimental Protocol for the Resolution of rac-trans-2-(N-benzylamino)cyclohexanol:

A solution of (R)-mandelic acid in a suitable solvent is added to a solution of racemic trans-2-(N-benzylamino)cyclohexanol. The resulting diastereomeric salt of one enantiomer preferentially crystallizes. The salt is isolated by filtration and then treated with a base to liberate the free, enantiomerically enriched amino alcohol. The other enantiomer can be recovered from the mother liquor and can be further purified or resolved using (S)-mandelic acid. A simple aqueous workup allows for the isolation of the amino alcohols in high purity and the near-quantitative recovery of the mandelic acid.[2][3]

Quantitative Data:

| Substrate | Resolving Agent | Product | Enantiomeric Excess (ee) | Reference |

| rac-trans-2-(N-benzylamino)cyclohexanol | (R)- and (S)-Mandelic Acid | Enantiopure trans-2-(N-benzylamino)cyclohexanol | >99% | [2][3] |

Workflow for Racemic Resolution:

References

- 1. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Resolution of racemic this compound derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 2-Aminocyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and experimental protocols required for the complete structural elucidation of the diastereomers and enantiomers of 2-aminocyclohexanol. Differentiating between the cis and trans isomers, and their respective enantiomers, is critical in drug development, as stereochemistry often dictates pharmacological and toxicological properties.

Introduction to this compound Isomers

This compound is a chiral cyclic amino alcohol that exists as two diastereomers: cis-2-aminocyclohexanol and trans-2-aminocyclohexanol. Each of these diastereomers is a racemic mixture of two enantiomers. The accurate determination of the specific isomer is paramount for its application in medicinal chemistry and asymmetric synthesis.[1][2] These compounds serve as valuable chiral building blocks and are precursors to various pharmacologically active molecules.[3][4] The distinct spatial arrangement of the amino and hydroxyl groups in each isomer leads to different physical, chemical, and biological properties.[2][5]

Analytical Techniques for Structural Elucidation

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans diastereomers of this compound. The key is to analyze the chemical shifts (δ) and coupling constants (J) of the protons on C1 and C2.

2.1.1. 1H NMR Spectroscopy

The relative orientation of the amino and hydroxyl groups significantly influences the magnetic environment of the neighboring protons. In the chair conformation of the cyclohexane (B81311) ring, axial and equatorial protons exhibit distinct chemical shifts and coupling patterns.

-

trans-Isomer: In the more stable diequatorial conformation of trans-2-aminocyclohexanol, the protons at C1 and C2 are both axial. This results in a large axial-axial coupling constant (3JH1a-H2a), typically in the range of 8-12 Hz.

-

cis-Isomer: In the cis-isomer, one substituent is axial and the other is equatorial. This leads to smaller axial-equatorial and equatorial-equatorial coupling constants, generally in the range of 2-5 Hz.

2.1.2. 13C NMR Spectroscopy

The 13C NMR chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The steric environment around each carbon atom influences its chemical shift. While empirical rules and database comparisons are useful, definitive assignment often requires 2D NMR techniques.[6][7][8][9]

Table 1: Comparative 1H and 13C NMR Data for this compound Isomers

| Isomer | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| trans-2-Aminocyclohexanol | 1H (H1, H2) | ~2.5 - 3.5 | 3Jax-ax ≈ 8-12 | [10][11][12][13][14] |

| 13C (C1, C2) | C1: ~75, C2: ~58 | [13][15] | ||

| cis-2-Aminocyclohexanol | 1H (H1, H2) | ~2.8 - 3.8 | 3Jax-eq, 3Jeq-eq ≈ 2-5 | [12][16] |

| 13C (C1, C2) | C1: ~71, C2: ~54 | [17] | ||

| (Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.) |

2.1.3. 2D NMR Spectroscopy

For unequivocal assignments, a suite of 2D NMR experiments is indispensable.[18][19][20][21]

-

COSY (Correlation Spectroscopy): Reveals 1H-1H coupling networks, allowing for the tracing of proton connectivity within the cyclohexane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei, enabling the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, confirming the overall carbon framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are in close proximity, which is crucial for confirming the cis or trans relationship of the substituents. In the cis-isomer, a NOE cross-peak is expected between the equatorial proton on C1 and the equatorial proton on C2.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For this compound, the key absorptions are from the O-H and N-H stretching vibrations.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1 is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm-1 region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-N and C-O Stretches: These appear in the fingerprint region (1000-1300 cm-1).

Intramolecular hydrogen bonding between the amino and hydroxyl groups can influence the position and shape of the O-H and N-H stretching bands, providing clues to the relative stereochemistry.

Table 2: Key IR Absorption Frequencies for this compound Isomers

| Isomer | Functional Group | Characteristic Absorption (cm-1) | Reference |

| trans-2-Aminocyclohexanol | O-H Stretch | 3200-3600 (broad) | [22][23][24] |

| N-H Stretch | 3300-3500 (two bands) | [25] | |

| C-N Stretch | ~1070 | [26][27] | |

| cis-2-Aminocyclohexanol | O-H Stretch | 3200-3600 (broad) | [17] |

| N-H Stretch | 3300-3500 (two bands) | [25] | |

| C-N Stretch | ~1080 | [26][27] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) is a common technique. The molecular ion peak (M+•) at m/z 115 confirms the molecular formula (C6H13NO).[28][29][30] The fragmentation patterns of the cis and trans isomers can show subtle differences due to their different stereochemistry, which can influence the stability of the fragment ions. Common fragmentation pathways include the loss of water, ammonia, and cleavage of the cyclohexane ring.

Table 3: Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 115 | [M]+• |

| 98 | [M - NH3]+• |

| 97 | [M - H2O]+• |

| 56 | [C3H6N]+ |

| 43 | [C2H5N]+• |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating the different isomers of this compound.

2.4.1. Separation of Diastereomers

The cis and trans diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as silica (B1680970) gel or a C18 column, using normal-phase or reversed-phase chromatography, respectively.

2.4.2. Separation of Enantiomers

The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amino alcohols.[31][32][33][34]

X-ray Crystallography

For an absolute and definitive determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the relative stereochemistry of the substituents. Obtaining suitable crystals of the free base or a salt (e.g., hydrochloride) is a prerequisite.

Experimental Protocols

NMR Sample Preparation

-

Weigh 5-10 mg of the this compound isomer.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

Gently vortex the NMR tube to ensure a homogeneous solution.

2D NMR Acquisition

The following provides a general guideline for acquiring 2D NMR spectra on a modern spectrometer. Specific parameters may need to be optimized.[35][36]

-

COSY:

-

Pulse sequence: Standard gradient-selected COSY (e.g., cosygpqf).

-

Acquisition parameters: 2048 data points in F2, 256-512 increments in F1, 4-8 scans per increment.

-

-

HSQC:

-

Pulse sequence: Standard phase-sensitive gradient-selected HSQC (e.g., hsqcedetgpsisp2.3).

-

Acquisition parameters: 1024 data points in F2, 256 increments in F1, 8-16 scans per increment.

-

-

HMBC:

-

Pulse sequence: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

-

Acquisition parameters: 2048 data points in F2, 256-512 increments in F1, 16-64 scans per increment. Set the long-range coupling delay to optimize for nJCH of ~8 Hz.

-

-

NOESY:

-

Pulse sequence: Standard phase-sensitive gradient-selected NOESY (e.g., noesygpph).

-

Acquisition parameters: 2048 data points in F2, 256-512 increments in F1, 8-16 scans per increment. Use a mixing time of 500-800 ms.

-

HPLC Method for Diastereomer Separation

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: Refractive index detector (RID) or evaporative light scattering detector (ELSD) if the compound lacks a UV chromophore. Derivatization with a UV-active agent can also be employed for UV detection.

Chiral HPLC Method for Enantiomer Separation

-

Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: Normal phase elution with a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% diethylamine.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: As described for diastereomer separation.

Workflow and Logical Relationships

The structural elucidation of this compound isomers follows a logical progression, starting with simpler techniques and moving to more complex ones for confirmation.

Biological Significance in Drug Development

Derivatives of this compound have shown a range of biological activities, including potential use as antimicrobial agents and as ligands in asymmetric catalysis for the synthesis of other chiral drugs.[1][4] The specific stereoisomer of a drug candidate is crucial, as different isomers can have vastly different pharmacological effects and toxicities.[2] Therefore, the robust analytical methods described in this guide are essential for any research and development program involving these valuable chiral building blocks.

References

- 1. Resolution of racemic this compound derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and pharmacological properties of "soft drug" derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. westmont.edu [westmont.edu]

- 12. This compound(6850-38-0) 1H NMR spectrum [chemicalbook.com]

- 13. TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 13C NMR spectrum [chemicalbook.com]

- 14. TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 1H NMR spectrum [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | C6H13NO | CID 23286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. emerypharma.com [emerypharma.com]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 20. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

- 21. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 22. dev.spectrabase.com [dev.spectrabase.com]

- 23. dev.spectrabase.com [dev.spectrabase.com]

- 24. dev.spectrabase.com [dev.spectrabase.com]

- 25. IR Absorption Table [webspectra.chem.ucla.edu]

- 26. This compound(6850-38-0) IR Spectrum [chemicalbook.com]

- 27. spectrabase.com [spectrabase.com]

- 28. trans-2-Aminocyclohexanol [webbook.nist.gov]

- 29. Cyclohexanol, 2-amino-, cis- [webbook.nist.gov]

- 30. Cyclohexanol, 2-amino-, cis- [webbook.nist.gov]

- 31. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 32. hplc.today [hplc.today]

- 33. chromatographyonline.com [chromatographyonline.com]

- 34. sigmaaldrich.com [sigmaaldrich.com]

- 35. ulethbridge.ca [ulethbridge.ca]

- 36. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Thermodynamic Stability of 2-Aminocyclohexanol Conformers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of cis- and trans-2-aminocyclohexanol conformers. By synthesizing experimental data and computational findings, this document serves as a core resource for understanding the conformational preferences and the influence of various factors, such as solvent and pH, on the stability of these important structural motifs.

Introduction: The Significance of 2-Aminocyclohexanol Scaffolds

The this compound scaffold is a prevalent structural motif in a wide array of biologically active molecules and pharmaceutical compounds. The relative orientation of the amino and hydroxyl groups, dictated by the cis or trans configuration and the chair conformation of the cyclohexane (B81311) ring, plays a pivotal role in molecular recognition, binding affinity, and overall biological activity. A thorough understanding of the thermodynamic stability of the different conformers is therefore crucial for rational drug design and development.

This guide delves into the conformational analysis of both cis- and trans-2-aminocyclohexanol, with a focus on the interplay of steric and stereoelectronic effects, particularly the role of intramolecular hydrogen bonding. We present quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies, detail the experimental protocols for these analyses, and provide visual representations of the conformational equilibria and analytical workflows.

Conformational Analysis of trans-2-Aminocyclohexanol

The trans isomer of this compound can exist in two primary chair conformations: the diequatorial (e,e) and the diaxial (a,a) conformer. The conformational equilibrium is significantly influenced by the solvent environment and the protonation state of the amino group.

Intramolecular Hydrogen Bonding and Solvent Effects

In non-polar solvents, the diaxial (a,a) conformer of trans-2-aminocyclohexanol can be significantly stabilized by an intramolecular hydrogen bond between the axial hydroxyl group (donor) and the axial amino group (acceptor). This interaction can overcome the steric preference for substituents to be in the equatorial position. In polar, protic solvents, this intramolecular hydrogen bond is disrupted by intermolecular hydrogen bonding with the solvent molecules, shifting the equilibrium towards the diequatorial (e,e) conformer.

pH-Triggered Conformational Switching

Protonation of the amino group dramatically influences the conformational equilibrium. In the protonated state, a strong intramolecular hydrogen bond of the HO···H-N⁺ type is formed, which strongly stabilizes the diaxial conformer.[1] This phenomenon allows trans-2-aminocyclohexanol derivatives to act as pH-triggered conformational switches, a property that can be exploited in drug delivery systems.[1][2]

Quantitative Conformational Analysis

The populations of the conformers can be determined experimentally using ¹H NMR spectroscopy by analyzing the vicinal coupling constants between the protons on C1 and C2. Large coupling constants (9-12 Hz) are indicative of a trans-diaxial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[3]

Table 1: Conformer Populations of trans-2-Aminocyclohexanol Derivatives in Various Solvents

| Derivative | Solvent | Conformer A (e,e) (%) | Conformer B (a,a) (%) | ΔG (kJ/mol) | Reference |

| 2a (pyrrolidinyl) | CDCl₃ | 26 | 74 | -2.5 | [3] |

| 2a (pyrrolidinyl) | CD₃OD | 85 | 15 | 4.2 | [3] |

| 2b (morpholinyl) | CDCl₃ | 15 | 85 | -4.2 | [3] |

| 2b (morpholinyl) | CD₃OD | 75 | 25 | 2.7 | [3] |

| 2c (phenylamino) | CDCl₃ | 3 | 97 | -8.7 | [3] |

| 2c (phenylamino) | CD₃OD | 49 | 51 | -0.1 | [3] |

Note: ΔG was calculated using the formula ΔG = -RTln(K), where K = [%B]/[%A]. The values for the derivatives are from a study on trans-1,2-bis(benzoyloxy)cyclohexane derivatives of this compound.[3]

Conformational Analysis of cis-2-Aminocyclohexanol

The cis isomer of this compound also exists in two interconverting chair conformations. In one conformer, the hydroxyl group is axial and the amino group is equatorial (a,e), while in the other, the hydroxyl group is equatorial and the amino group is axial (e,a).

Steric and Stereoelectronic Effects

In the absence of a strong intramolecular hydrogen bond, the conformational equilibrium of cis-2-aminocyclohexanol is primarily governed by the steric bulk of the substituents. Generally, the conformer with the larger group in the equatorial position is favored. However, stereoelectronic effects, such as hyperconjugation, can also play a role. For analogous compounds like cis-2-halocyclohexanols, the conformer with the hydroxyl group in the equatorial position and the halogen in the axial position (e,a) is often preferred.[4][5] This preference is influenced by a combination of steric and electronic factors, including the potential for weak hydrogen bonding.[4][5]

Quantitative Conformational Analysis

Quantitative data for the conformational equilibrium of cis-2-aminocyclohexanol is less readily available in the literature compared to its trans counterpart. However, the principles of its analysis are similar, relying on low-temperature NMR spectroscopy to slow down the chair-chair interconversion and allow for the direct observation and quantification of both conformers.

Table 2: Predicted Conformational Preferences of cis-2-Aminocyclohexanol

| Conformer | OH Position | NH₂ Position | Predicted Stability | Key Factors |

| 1 | Axial | Equatorial | Less Favored | 1,3-diaxial interactions of OH |

| 2 | Equatorial | Axial | More Favored | Avoidance of 1,3-diaxial interactions by the larger OH group |